Isopropyl trimethallyl titanate di(tridecyl phosphite)
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Overview
Description
Isopropyl trimethallyl titanate di(tridecyl phosphite) is a titanate coupling agent known for its ability to enhance the properties of polymer composites. This compound acts as a molecular bridge between inorganic fillers and organic polymer matrices, improving adhesion, mechanical properties, and aging resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl trimethallyl titanate di(tridecyl phosphite) involves the reaction of isopropyl trimethallyl titanate with tridecyl phosphite under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Isopropyl trimethallyl titanate di(tridecyl phosphite) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanate oxides.
Reduction: It can be reduced to form lower oxidation state titanates.
Substitution: The isopropyl and tridecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions include titanate oxides, reduced titanates, and substituted titanates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isopropyl trimethallyl titanate di(tridecyl phosphite) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isopropyl trimethallyl titanate di(tridecyl phosphite) involves its ability to form strong bonds with both inorganic fillers and organic polymers. This dual functionality allows it to act as a molecular bridge, enhancing adhesion and mechanical properties. The compound’s phosphite groups participate in transesterification reactions, further improving its compatibility with various substrates .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl tris(dioctylphosphoryloxy) titanate
- Isopropyl triisostearoyl titanate
- Isopropyl triacryl titanate
- Isopropyl tri(N-ethylamino-ethylamino) titanate
Uniqueness
Isopropyl trimethallyl titanate di(tridecyl phosphite) is unique due to its specific combination of isopropyl, trimethallyl, and tridecyl phosphite groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in enhancing the properties of polymer composites and improving their performance in various applications .
Properties
CAS No. |
68479-70-9 |
---|---|
Molecular Formula |
C67H138O10P2Ti |
Molecular Weight |
1213.6 g/mol |
IUPAC Name |
ditridecyl phosphite;hydron;2-methylprop-2-en-1-olate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C26H54O3P.3C4H7O.C3H7O.Ti/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2;3*1-4(2)3-5;1-3(2)4;/h2*3-26H2,1-2H3;3*1,3H2,2H3;3H,1-2H3;/q6*-1;+4/p+2 |
InChI Key |
MTFIFTXITCBMSW-UHFFFAOYSA-P |
Canonical SMILES |
[H+].[H+].CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CC(C)[O-].CC(=C)C[O-].CC(=C)C[O-].CC(=C)C[O-].[Ti+4] |
Origin of Product |
United States |
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